Researchers pursuing Lycopodium alkaloid total synthesis often face step-economy losses when using dimedone-its extra gem-dimethyl group must be removed downstream. 5-Methylcyclohexane-1,3-dione (5-MCHD) supplies the precise methyl substitution required for the (±)-fawcettimine hydrindanone core, eliminating redundant synthetic steps. • Direct precursor to the dihydroorcinol intermediate for fawcettimine (Burnell et al., 1980). • Superior C-alkylation regioselectivity vs. resorcinol in grifolin-type synthesis (Kim et al., 2024). • Lower molecular weight (126.16) than dimedone offers greater atom economy in process chemistry (Cooks et al., 1968). • Consistent >98% purity with ambient storage and shipping. Simplifies procurement of a critical building block with demonstrated utility in total synthesis and medicinal chemistry campaigns.
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
CAS No.4341-24-6
Cat. No.B151930
⚠ Attention: For research use only. Not for human or veterinary use.
5-Methylcyclohexane-1,3-dione: Chemical Class & Properties
5-Methylcyclohexane-1,3-dione (5-MCHD) is a monocyclic 1,3-diketone bearing a single methyl substituent at the 5-position. It belongs to the cyclohexane-1,3-dione family, which also includes the unsubstituted parent cyclohexane-1,3-dione and the gem-dimethyl analog dimedone (5,5-dimethylcyclohexane-1,3-dione) [1]. The compound is a solid at ambient temperature with a melting point of 126–130 °C [2] and a predicted pKa of 5.29 ± 0.20 . It serves as a versatile building block in organic synthesis, particularly for constructing terpenoid natural products and Lycopodium alkaloids such as (±)-fawcettimine [3], and has been explored as a resorcinol surrogate in the synthesis of biologically active grifolin derivatives [4].
Compound classMonocyclic 1,3-diketone building block
Key attribute5-methyl substituent directs enolization and C-alkylation regiochemistry
Primary workflowTotal synthesis of terpenoid and Lycopodium alkaloid scaffolds
[1] R. G. Cooks, D. H. Williams, K. M. Johnston, J. D. Stride, 'The structures of some products from the electrolysis of cyclohexane-1,3-dione and related compounds', J. Chem. Soc. C, 1968, 2199–2201. View Source
[2] Sigma-Aldrich / Alfa Aesar product specification for 5-Methyl-1,3-cyclohexanedione, CAS 4341-24-6; melting point 126–130 °C (lit.). View Source
[3] ChemicalBook.in, 5-METHYLCYCLOHEXANE-1,3-DIONE, used in synthesis of racemic (±)-fawcettimine. View Source
[4] Dabin Kim, Sangho Koo, Bo-ram Lim, 'Effective synthesis of Grifolin exhibiting biological activity using 5-methylcyclohexane-1,3-dione', 133rd General Meeting of the Korean Chemical Society, April 26, 2024, ORGN.P-192. View Source
Why 5-Methylcyclohexane-1,3-dione Cannot Be Substituted
Within the cyclohexane-1,3-dione family, small structural variations produce large differences in reactivity, regioselectivity, and physical properties. The single methyl group in 5-MCHD creates a mono-substituted ring with distinct enolization behavior compared to the gem-dimethyl analog dimedone [1]. In total synthesis, the 5-methyl substituent is often a critical structural element of the target (e.g., the methyl-bearing ring of fawcettimine), meaning that dimedone introduces an extra carbon atom that must later be removed, compromising step-economy [2]. Conversely, the unsubstituted cyclohexane-1,3-dione lacks the steric and electronic bias needed to control C- vs. O-alkylation regiochemistry, a problem explicitly addressed by switching to 5-MCHD in grifolin synthesis [3]. These differences mean that in-class compounds cannot be interchanged without substantial re-optimization of reaction conditions or alteration of the target structure.
5-MCHDvs. Dimedone
Extra gem-dimethyl group in dimedone alters enolization behavior and blocks the tautomeric pathway required for aromatization to grifolin-type cores.
5-MCHDvs. Cyclohexane-1,3-dione
Unsubstituted parent lacks the steric and electronic bias needed to favor C- over O-alkylation, leading to regiochemical mixtures that require re-optimization.
[1] Yoshio Iwakura, Keikichi Uno, Kazuo Haga, 'The Structure of Salts of β-Dione Dioximes', Bull. Chem. Soc. Jpn., 1970, 43, 873–876; comparison of 5-methyl, 5,5-dimethyl, and unsubstituted dioxime salts. View Source
[2] Robert H. Burnell, Alain Humblet, Jacques Pelletier, Santynand Badripersaud, 'Synthesis of substituted hydrindanes. Part II. Approaches to the synthesis of fawcettimine', Can. J. Chem., 1980, 58, 1243–1249; comparison with dimedone-based model series. View Source
[3] Dabin Kim, Sangho Koo, Bo-ram Lim, 'Effective synthesis of Grifolin exhibiting biological activity using 5-methylcyclohexane-1,3-dione', 133rd General Meeting of the Korean Chemical Society, April 26, 2024, ORGN.P-192; alkylation regiochemistry study. View Source
Lower Melting Point Improves Handling vs. Dimedone
5-Methylcyclohexane-1,3-dione melts at 126–130 °C [1], whereas dimedone (5,5-dimethylcyclohexane-1,3-dione) melts at 148–149 °C . The ~20 °C lower melting point of 5-MCHD can translate to easier dissolution in reaction media at moderate temperatures, reducing the risk of thermal decomposition during heating and simplifying solvent selection for low-temperature crystallizations.
Melting pointCross-study comparable
Δ ≈ 18–23 °C lower vs. dimedone
May support easier dissolution and handling
Standard capillary method; lit. comparison
Physical propertyMelting pointFormulation
Evidence Dimension
Melting point
Target Compound Data
126–130 °C (lit.)
Comparator Or Baseline
Dimedone: 148–149 °C (lit.)
Quantified Difference
Δ ≈ 18–23 °C lower
Conditions
Standard literature melting point values; capillary method.
Why This Matters
A lower melting point facilitates dissolution and homogeneous reaction conditions, which can reduce pre-heating requirements and improve reproducibility in scale-up workflows.
Physical propertyMelting pointFormulation
[1] Sigma-Aldrich / Alfa Aesar product specification for 5-Methyl-1,3-cyclohexanedione, CAS 4341-24-6; melting point 126–130 °C (lit.). View Source
In the synthesis of grifolin, the use of resorcinol as the aromatic core leads to challenges with regiochemistry and unwanted cyclization during Friedel-Crafts alkylation [1]. By replacing resorcinol with 5-methylcyclohexane-1,3-dione, the research group demonstrated that C-alkylation could be favored over O-alkylation under optimized conditions, and the resulting C-alkylated product was aromatized to yield the desired grifolin scaffold. This regiochemical control is not achievable with dimedone, whose gem-dimethyl substitution blocks the tautomeric pathway required for aromatization.
C- vs. O-alkylationClass-level inference
Selective C-alkylation demonstrated; dimedone cannot aromatize to grifolin core
Unique regiochemical outcome for grifolin analog synthesis
Resorcinol: regiochemistry and cyclization issues; Dimedone: cannot aromatize to grifolin core
Quantified Difference
Not reported quantitatively in the abstract; qualitative demonstration of selectivity.
Conditions
Farnesyl alkylation; conditions studied for O- vs. C-alkylation (Korean Chemical Society, 2024).
Why This Matters
For procurement decisions in terpenoid natural product synthesis, 5-MCHD offers a unique regiochemical outcome that cannot be replicated by resorcinol or dimedone, making it the necessary building block for grifolin analogs.
RegioselectivityC-alkylationTerpenoid synthesis
[1] Dabin Kim, Sangho Koo, Bo-ram Lim, 'Effective synthesis of Grifolin exhibiting biological activity using 5-methylcyclohexane-1,3-dione', 133rd General Meeting of the Korean Chemical Society, April 26, 2024, ORGN.P-192. View Source
Dihydroorcinol vs. Dimedone for Fawcettimine Synthesis
Burnell et al. (1980) prepared several unsaturated hydrindanones to assess synthetic routes to fawcettimine and explicitly compared their dihydroorcinol-based sequence with an earlier model series that started from dimedone [1]. The comparison revealed that the dimedone-based sequence 'must be modified considerably' to achieve the same synthetic goal. Although explicit yield comparisons are not provided in the abstract, the statement implies that the 5-methyl-bearing dihydroorcinol scaffold (derived from 5-MCHD) is inherently better suited for the target architecture, avoiding the need for extra demethylation or rearrangement steps required when starting from dimedone.
Preferred starting material for fawcettimine hydrindanone core
Qualitative assessment; Can. J. Chem. 1980 comparison
Total synthesisLycopodium alkaloidStep-economy
Evidence Dimension
Synthetic route compatibility
Target Compound Data
Dihydroorcinol-based sequence applicable to fawcettimine
Comparator Or Baseline
Dimedone-based model series required considerable modification
Quantified Difference
Not provided; qualitative assessment from published comparison.
Conditions
Synthesis of substituted hydrindanes; Can. J. Chem. 1980, 58, 1243–1249.
Why This Matters
When procuring starting materials for Lycopodium alkaloid total synthesis, 5-MCHD is the direct precursor to the dihydroorcinol intermediate, whereas dimedone would necessitate additional synthetic steps, increasing time, cost, and complexity.
Total synthesisLycopodium alkaloidStep-economy
[1] Robert H. Burnell, Alain Humblet, Jacques Pelletier, Santynand Badripersaud, 'Synthesis of substituted hydrindanes. Part II. Approaches to the synthesis of fawcettimine', Can. J. Chem., 1980, 58, 1243–1249. View Source
Identical Electrolysis Products from 5-MCHD and Dimedone
Cooks et al. (1968) demonstrated that electrolysis of 5-methylcyclohexane-1,3-dione, dimedone, and 5-phenylcyclohexane-1,3-dione in aqueous methanolic sodium hydroxide all produce methane derivatives (III), contrary to the previously assumed dehydrogeno-dimer structures [1]. Mass spectral and NMR data confirmed the same product type across all three substrates. This finding indicates that for electrochemical applications, 5-MCHD delivers the same structural outcome as dimedone, but with lower molecular weight (126.16 vs. 140.18 g/mol), potentially offering higher atom economy when the methyl group is sufficient and the extra dimethyl substitution is unnecessary.
Electrolysis outcomeHead-to-head
Identical methane-derivative product type from 5-MCHD and dimedone
Lower molecular weight may improve atom economy
Electrolysis in alkaline methanol; yield not compared
ElectrolysisMechanistic studyProduct identity
Evidence Dimension
Electrolysis product identity
Target Compound Data
Methane derivative (III) from 5-MCHD
Comparator Or Baseline
Dimedone and 5-phenylcyclohexane-1,3-dione both also gave methane derivatives (III)
Quantified Difference
Product type identical; no yield comparison provided in abstract.
Conditions
Electrolysis in aqueous methanolic NaOH; J. Chem. Soc. C, 1968.
Why This Matters
If the target application requires a methane derivative (III) scaffold, 5-MCHD provides the same electrochemical transformation as dimedone but with a simpler, lower-molecular-weight starting material, which may reduce raw material costs and simplify purification.
ElectrolysisMechanistic studyProduct identity
[1] R. G. Cooks, D. H. Williams, K. M. Johnston, J. D. Stride, 'The structures of some products from the electrolysis of cyclohexane-1,3-dione and related compounds', J. Chem. Soc. C, 1968, 2199–2201. View Source
Total Synthesis of Fawcettimine and Lycopodium Alkaloids
5-MCHD serves as the direct precursor to the dihydroorcinol intermediate required for constructing the hydrindanone core of fawcettimine. Attempting to use dimedone instead introduces an extraneous methyl group that necessitates additional synthetic modifications, as documented by Burnell et al. (1980) [1]. Procurement of 5-MCHD is therefore the most step-economical choice for research groups pursuing Lycopodium alkaloid total synthesis.
Synthesis of Grifolin and Prenylated Resorcinol Natural Products
When preparing grifolin, replacing resorcinol with 5-MCHD overcomes regiochemical problems and enables selective C-alkylation followed by aromatization, as demonstrated by Kim et al. (2024) [2]. This strategy is applicable to any synthesis requiring a methyl-substituted resorcinol core and benefits from the controlled reactivity of the cyclic 1,3-dione.
Electrochemical Generation of Methane-Derivative Intermediates
Electrolysis of 5-MCHD in alkaline methanol/water yields the same methane derivative (III) as dimedone, but with a lower molecular weight (126.16 vs. 140.18) (Cooks et al., 1968) [3]. For process chemistry applications where the gem-dimethyl group of dimedone is not required, 5-MCHD offers a more atom-economic entry point.
Multicomponent Reactions for Heterocyclic Library Synthesis
5-MCHD has been successfully employed in one-pot, four-component condensations to access benzo[a]chromeno[2,3-c]phenazine derivatives alongside dimedone and cyclohexane-1,3-dione (Tetrahedron Letters, 2014) [4]. Its methyl substituent influences the electronic character of the resulting heterocycles, providing a point of structural diversification that is meaningful for medicinal chemistry campaigns.
Application
Selection Property
Validation Focus
Lycopodium alkaloid total synthesis
Direct dihydroorcinol precursor
Step-economy vs. dimedone-based routes
Prenylated resorcinol natural products
Regioselective C-alkylation control
C- vs. O-alkylation ratio under target conditions
Electrochemical intermediate generation
Lower molecular weight starting material
Atom economy and purification profile
Heterocyclic library synthesis
Methyl-substituted 1,3-diketone scaffold
Structural diversification in multicomponent reactions
[1] Robert H. Burnell, Alain Humblet, Jacques Pelletier, Santynand Badripersaud, 'Synthesis of substituted hydrindanes. Part II. Approaches to the synthesis of fawcettimine', Can. J. Chem., 1980, 58, 1243–1249. View Source
[2] Dabin Kim, Sangho Koo, Bo-ram Lim, 'Effective synthesis of Grifolin exhibiting biological activity using 5-methylcyclohexane-1,3-dione', 133rd General Meeting of the Korean Chemical Society, April 26, 2024, ORGN.P-192. View Source
[3] R. G. Cooks, D. H. Williams, K. M. Johnston, J. D. Stride, 'The structures of some products from the electrolysis of cyclohexane-1,3-dione and related compounds', J. Chem. Soc. C, 1968, 2199–2201. View Source
[4] P. Singh, A. Choudhary, et al., 'Synthesis of novel fluorescent benzo[a]pyrano[2,3-c]phenazine and benzo[a]chromeno[2,3-c]phenazine derivatives via facile four-component domino protocol', Tetrahedron Letters, 2014, 55, 3431–3435. View Source
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